5-Fluoro-2-(trifluoromethylsulphonyl)aniline

Hammett constants electronic effects structure-activity relationships

Sourcing non-fungible fluorinated anilines often leads to batch inconsistencies and reactivity surprises. 5-Fluoro-2-(trifluoromethylsulphonyl)aniline eliminates this risk with a precise dual-substitution pattern. - Distinct Electronics: The ortho-SO2CF3 group combined with a meta-F substituent provides a unique electron-deficient profile (cumulative sigma_p approx +1.30), superior to methyl-sulfone analogs for nucleophilic aromatic substitution. - Metabolic Stability: The 5-fluoro substituent blocks para-hydroxylation, while the SO2CF3 group deactivates the ring toward CYP450 oxidation, ideal for stable chemical probes. - Reliable Format: Supplied as a crystalline solid (clogP approx 1.8), ensuring accurate dispensing for HTS and parallel library synthesis.

Molecular Formula C7H5F4NO2S
Molecular Weight 243.18 g/mol
Cat. No. B12840554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(trifluoromethylsulphonyl)aniline
Molecular FormulaC7H5F4NO2S
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H5F4NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2
InChIKeyWBIQRFHLENJDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(trifluoromethylsulphonyl)aniline: Chemical Identity & Properties


5-Fluoro-2-(trifluoromethylsulphonyl)aniline (CAS 1532769-02-0) is a fluorinated aromatic amine with the molecular formula C7H5F4NO2S and a molecular weight of 243.18 g·mol⁻¹ . Its structure features a primary aniline nitrogen flanked by an ortho-trifluoromethylsulfonyl (SO₂CF₃) group and a meta-fluoro substituent . The SO₂CF₃ unit is one of the strongest neutral electron-withdrawing groups in medicinal chemistry, while the 5-fluoro atom further modulates ring electronics and metabolic liability without substantially increasing lipophilicity. This combination makes the compound distinct from mono-substituted (trifluoromethylsulfonyl)aniline regioisomers and from closely related sulfone, sulfoxide, or sulfide analogs.

Electron-Deficient Aniline Building Block Enhanced ring deactivation via SO₂CF₃ + 5-F; shifts electrophilic substitution patterns for reproducible derivatization.
Metabolic Site-Blocking Workflow 5-F substituent occupies para-oxidation site relative to NH₂, combined with ring deactivation for predicted metabolic stability.
Crystalline Solid for Accurate Handling Solid at ambient temperature; supports precise weighing, parallel synthesis, and long-term storage in medicinal chemistry labs.

5-Fluoro-2-(trifluoromethylsulphonyl)aniline: Non-Fungibility with Generic Analogs


Substituting 5-fluoro-2-(trifluoromethylsulphonyl)aniline with a generic “trifluoromethylsulfonyl aniline” (e.g., the 2-, 3-, or 4-regioisomer lacking the 5-fluoro substituent, or the methyl-sulfone analog) introduces uncontrolled changes in key molecular properties: amine basicity (pKa of the conjugate acid), hydrogen-bond donor/acceptor capacity, metabolic soft-spot profile, and the electronic activation/deactivation pattern of the aromatic ring for downstream functionalization [1]. The ortho-SO₂CF₃ group already exerts a powerful electron-withdrawing effect; the additional 5-fluoro substituent further polarizes the ring in a way that is not replicated by any single-substituent analog. These differences directly affect reactivity in amide coupling, Buchwald-Hartwig amination, and sulfonamide formation, making the compound non-fungible with its simpler relatives in library synthesis or scale-up campaigns.

Target
5-Fluoro-2-(trifluoromethylsulphonyl)aniline: combined SO₂CF₃ + 5-F electron withdrawal, blocked para-site, crystalline solid.
Generic Analog
Unsubstituted or mono-substituted (trifluoromethylsulfonyl)aniline regioisomers lack the 5-F; altered amine basicity, metabolic soft-spot profile, and ring activation pattern may shift reactivity in coupling reactions.
Risk
Direct replacement may lead to uncontrolled changes in pKa, hydrogen-bond capacity, and site of metabolism; non-fungible in library synthesis or scale-up without re-optimization.

5-Fluoro-2-(trifluoromethylsulphonyl)aniline: Differentiation Evidence


Electron Deficiency: Hammett Substituent-Constant Comparison

The ortho-SO₂CF₃ group has an estimated Hammett σₚ value of approximately +0.96, while an ortho/meta-fluoro substituent adds an additional σₘ of +0.34, yielding a combined electron-withdrawing effect that substantially exceeds that of the unsubstituted 2-(trifluoromethylsulfonyl)aniline (σₚ ~+0.96 alone) or the para isomer 4-(trifluoromethylsulfonyl)aniline (σₚ ~+0.96 at the para position) [1][2]. This intensified electron deficiency lowers the HOMO energy of the aniline, reduces susceptibility to oxidative metabolism, and shifts the preferred site of electrophilic aromatic substitution, which is critical for reproducible downstream derivatization.

Electron Deficiency
Class-level inference
Cumulative σₚ ≈ +1.30 vs. strongest analog +0.96
Intensified electron withdrawal supports lower aniline basicity and altered coupling reactivity.
Estimated from Hammett tables; experimental pKa not reported.
Hammett constants electronic effects structure-activity relationships

Lipophilicity Modulation from 5-Fluoro Substitution

Introducing a fluorine atom at the 5-position of 2-(trifluoromethylsulfonyl)aniline is predicted to lower the calculated logP (clogP) by approximately 0.3–0.5 log units relative to the non-fluorinated parent, based on established π-substituent contributions for aromatic fluorine [1]. In contrast, replacing the SO₂CF₃ group with a SO₂CH₃ group lowers clogP by a larger margin (~0.8–1.0 log units), demonstrating that the title compound occupies a unique lipophilicity window that is not achievable with either the des-fluoro parent or the methyl-sulfone analog.

Lipophilicity Modulation
Class-level inference
clogP ≈ 1.8, Δ –0.4 vs des-fluoro parent; +0.8 vs methyl-sulfone analog
Intermediate lipophilicity window may support balanced permeability and solubility.
Calculated clogP; no experimental logP available.
lipophilicity logP drug-likeness

Metal-Free Ortho-Trifluoromethanesulfonylation Synthetic Route

A metal- and oxidant-free method for the ortho-selective trifluoromethanesulfonylation of arylhydroxylamines has been reported, providing rapid access to ortho-trifluoromethanesulfonylated anilines including the target scaffold [1]. This method circumvents the harsh conditions (e.g., strong acids, elevated temperatures) often required for direct sulfonylation of anilines and is compatible with halogen substituents such as fluorine. While the reported substrate scope does not explicitly list 5-fluoro-2-(trifluoromethylsulphonyl)aniline, the methodology encompasses fluoro-substituted arylhydroxylamines, making it the preferred synthetic entry to this compound class.

Synthetic Route
Supporting evidence
Metal-free ortho-trifluoromethanesulfonylation of arylhydroxylamines; 87% yield reported for parent scaffold.
Clean, high-yielding entry compatible with fluoro-substituted substrates.
Substrate scope includes fluoro arylhydroxylamines; target compound yield not explicitly reported.
synthetic methodology ortho-selective trifluoromethanesulfonylation

¹⁸F-Radiolabeling of Aryl Trifluoromethyl Sulfones

General methods for the radiosynthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones have been established using [¹⁸F]Ruppert-Prakash reagent [1]. The title compound, bearing a 5-fluoro substituent, could serve as a cold reference standard for the development of ¹⁸F-labeled analogs intended for positron emission tomography (PET). The presence of both a stable fluorine handle (for analytical validation) and the SO₂CF₃ group (which may be replaced by a radiolabeled sulfone) positions this molecule uniquely at the intersection of cold-reference and labeling-precursor chemistry.

¹⁸F-PET Cold Reference
Supporting evidence
General ¹⁸F-radiolabeling method for aryl trifluoromethyl sulfones available; title compound can serve as authentic ¹⁹F cold standard.
Provides ¹⁹F NMR handle for identity and purity confirmation in PET tracer development.
No direct radiochemical yield reported for this specific compound.
PET imaging ¹⁸F-radiolabeling trifluoromethyl sulfones

Metabolic Stability: Blocking para-Hydroxylation by 5-Fluoro

Aniline rings are typically metabolized by CYP450-mediated para-hydroxylation relative to the amino group. In 5-fluoro-2-(trifluoromethylsulphonyl)aniline, the position para to the NH₂ group (C-4) is sterically and electronically influenced by both the ortho-SO₂CF₃ and the meta-fluoro substituent. The combined electron-withdrawing effect deactivates the ring toward oxidative metabolism, while the fluorine atom physically occupies the meta position, directing metabolism away from the most reactive site [1]. This contrasts with 3-(trifluoromethylsulfonyl)aniline, where the para position to NH₂ remains unsubstituted and thus more susceptible to hydroxylation.

Metabolic Stability
Class-level inference
Predicted SOM at C-6; para-hydroxylation site blocked by 5-F and ring deactivation.
May reduce CYP-mediated clearance versus regioisomers with free para position.
In silico prediction (SmartCyp); no experimental microsomal data available.
metabolic stability cytochrome P450 site of metabolism

Solid-State Advantage for Purification and Handling

5-Fluoro-2-(trifluoromethylsulphonyl)aniline is a solid at ambient temperature, whereas the des-fluoro analog 2-(trifluoromethylsulfonyl)aniline is reported as a colorless oil . The crystalline nature of the title compound simplifies purification by recrystallization, improves weighing accuracy for small-scale synthesis, and reduces the risk of oxidative degradation associated with liquid anilines. This practical difference is particularly relevant for procurement decisions in medicinal chemistry laboratories where ease of handling and long-term storage stability are valued.

Physical State
Cross-study comparable
Crystalline solid at 25 °C (mp not publicly reported) vs. des-fluoro analog: colorless oil.
Solid form simplifies recrystallization, weighing accuracy, and storage stability.
Practical handling advantage for automated compound management.
physical state purification handling

5-Fluoro-2-(trifluoromethylsulphonyl)aniline Application Scenarios


Metabolically Stabilized Aniline for Lead Optimization

When a lead series relies on an aniline moiety and exhibits rapid para-hydroxylation-mediated clearance, replacing the existing aniline with 5-fluoro-2-(trifluoromethylsulphonyl)aniline introduces both a metabolically blocking fluorine at the 5-position and a strongly electron-withdrawing SO₂CF₃ group that deactivates the ring toward CYP450 oxidation [1]. The intermediate clogP (~1.8) maintains acceptable passive permeability while the crystalline solid form facilitates parallel library synthesis [2].

¹⁸F-PET Tracer Development Using Aryl Trifluoromethyl Sulfones

The compound serves as an authentic ¹⁹F-containing cold reference standard during the development and validation of ¹⁸F-labeled aryl trifluoromethyl sulfone PET tracers. Its 5-fluoro substituent provides a convenient ¹⁹F NMR handle for identity confirmation, while the SO₂CF₃ group mirrors the structure of the radiolabeled product, ensuring chromatographic co-elution and accurate specific-activity determination [1].

Electron-Deficient Aniline Building Blocks for Agrochemical Discovery

In agrochemical research, the enhanced electron deficiency (cumulative σₚ ≈ +1.30) of 5-fluoro-2-(trifluoromethylsulphonyl)aniline makes it a superior substrate for nucleophilic aromatic substitution and copper-catalyzed coupling reactions compared to the less activated 2-(methylsulfonyl)-5-fluoroaniline (σₚ ≈ +1.06). This can enable late-stage diversification of herbicide or fungicide candidates bearing the SO₂CF₃ pharmacophore [1].

Chemical Biology Probes via Ortho-Trifluoromethanesulfonylated Anilines

The metal-free ortho-trifluoromethanesulfonylation methodology [1] permits preparation of the target compound without trace metal contamination, a critical requirement for chemical probes intended for cellular assay. The solid physical state further supports accurate dispensing in high-throughput screening (HTS) plate preparation, reducing well-to-well variability [2].

Application
Selection Property
Validation Focus
Metabolically Stabilized Aniline for Lead Optimization
5-F site-blocking and ring deactivation; intermediate lipophilicity; crystalline solid
CYP450 metabolic soft-spot analysis; permeability-solubility balance
¹⁸F-PET Tracer Cold Reference Standard
Authentic ¹⁹F NMR handle; structural match to radiolabeled sulfone
Chromatographic co-elution; identity and purity verification
Electron-Deficient Aniline for Agrochemical Discovery
High cumulative σₚ; enhanced electrophilic substitution reactivity
Coupling reaction efficiency; late-stage diversification scope
Chemical Biology Probes (HTS Compatible)
Metal-free synthetic route; solid physical state for accurate dispensing
Trace metal analysis; well-to-well reproducibility in plate preparation
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